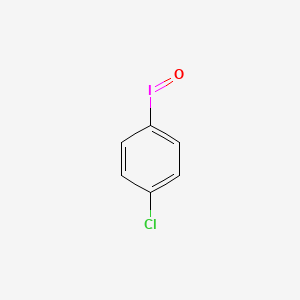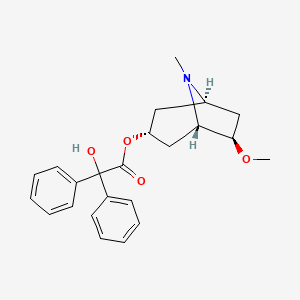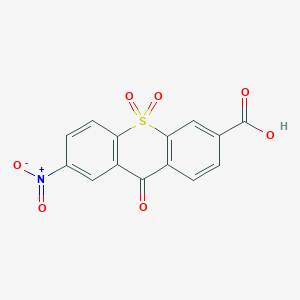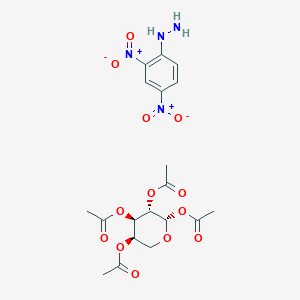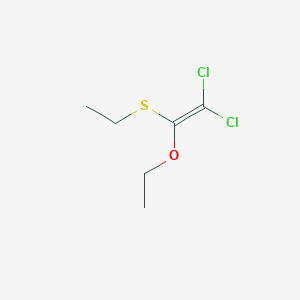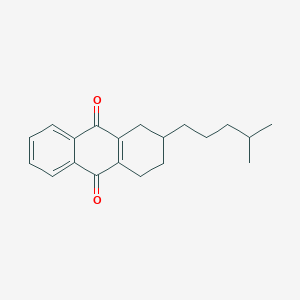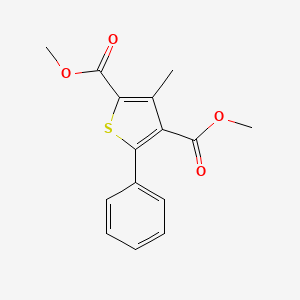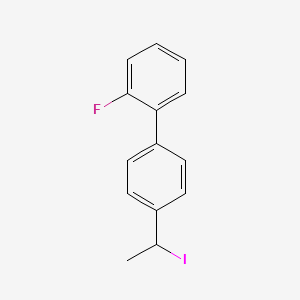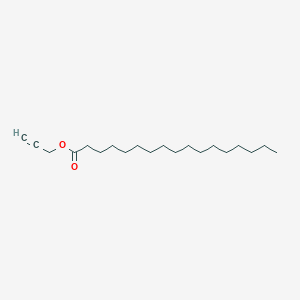
Prop-2-YN-1-YL heptadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prop-2-YN-1-YL heptadecanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a prop-2-yn-1-yl group attached to a heptadecanoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-YN-1-YL heptadecanoate typically involves the esterification of heptadecanoic acid with prop-2-yn-1-ol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester in high yield .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the efficiency of the process. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions
Prop-2-YN-1-YL heptadecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Heptadecanoic acid or corresponding ketones.
Reduction: Prop-2-yn-1-yl alcohol.
Substitution: Various substituted esters or alcohols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Prop-2-YN-1-YL heptadecanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a potential therapeutic agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
Wirkmechanismus
The mechanism of action of Prop-2-YN-1-YL heptadecanoate involves its interaction with specific molecular targets and pathways. The compound can act as a photosensitizer, generating reactive oxygen species (ROS) upon exposure to light. These ROS can induce oxidative stress in cells, leading to cell death or other biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Prop-2-YN-1-YL heptadecanoate can be compared with other similar compounds such as:
Prop-2-YN-1-YL acetate: Similar in structure but with a shorter carbon chain, leading to different physical and chemical properties.
Prop-2-YN-1-YL benzoate:
Prop-2-YN-1-YL butyrate: Another ester with a shorter carbon chain, used in different industrial applications.
The uniqueness of this compound lies in its long carbon chain, which provides distinct physical properties such as higher boiling point and different solubility characteristics compared to its shorter-chain analogs .
Eigenschaften
CAS-Nummer |
55646-16-7 |
|---|---|
Molekularformel |
C20H36O2 |
Molekulargewicht |
308.5 g/mol |
IUPAC-Name |
prop-2-ynyl heptadecanoate |
InChI |
InChI=1S/C20H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(21)22-19-4-2/h2H,3,5-19H2,1H3 |
InChI-Schlüssel |
DBVJGTHKEKCNAD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCC(=O)OCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


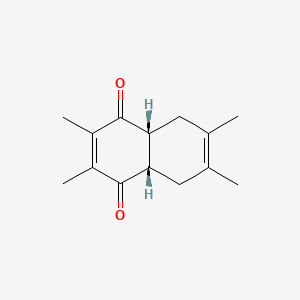
![5,5,7,7-Tetramethyl-1-oxa-6-azaspiro[2.5]octan-6-ol](/img/structure/B14645212.png)
![3,3-Dimethyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14645219.png)
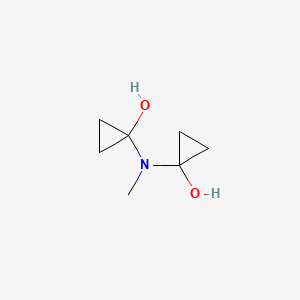
![5-Methyl-2-[(4-methylbenzene-1-sulfonyl)amino]phenyl benzoate](/img/structure/B14645225.png)
